Xanthorrhizol
Overview
Description
Xanthorrhizol is a bisabolane-type sesquiterpenoid compound extracted from the rhizomes of Curcuma xanthorrhiza Roxb. This natural compound has been recognized for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antihyperglycemic, antihypertensive, antiplatelet, nephroprotective, hepatoprotective, estrogenic, and anti-estrogenic effects .
Scientific Research Applications
Chemistry: Xanthorrhizol serves as a lead compound for the synthesis of new pharmacologically active molecules.
Biology: It exhibits significant antimicrobial and anti-inflammatory properties, making it useful in biological research.
Medicine: this compound has shown promise in anticancer therapy by inhibiting the growth of cancer cells and inducing apoptosis.
Mechanism of Action
Target of Action
Xanthorrhizol (XNT) is a bioactive compound found in Curcuma xanthorrhiza Roxb . It has been shown to target multiple proteins and pathways . Some of the primary targets of XNT include c-Jun N-terminal kinases (JNKs) in the MAPK signaling pathway, particularly JNK1 . Other targets include RXRA, RBP4, HSD11B1, and AKR1C1, which are predominantly involved in the steroid metabolic process .
Mode of Action
XNT interacts with its targets leading to various changes. For instance, it attenuates the phosphorylation of JNKs in the MAPK signaling pathway, especially JNK1 . This action may inhibit the transcription of COX-2, iNOS, and transcription factor subunits (c-fos and p50) .
Biochemical Pathways
XNT affects several biochemical pathways. It regulates the MAPK pathway and inhibits the Akt/NF-kB pathway . It also modulates the expression and activity of key modulators of inflammation such as proinflammatory cytokines [interleukin (IL)-1β, IL-6, tumor necrosis factor-α, matrix metalloproteinases, mediators (cyclooxygenase-2 and inducible nitric oxide synthase), transcription factors (nuclear factor-kappaK, and nuclear factor of activated T-cells cl)], as well as regulating different signaling pathways involved in inflammation .
Pharmacokinetics
The pharmacokinetics of XNT have been studied in mice and rats . In mice, the terminal half-life (t 1/2) of XNT was found to be around 8 hours, with a clearance rate of 6.5 L/h/kg. The absolute bioavailability (BA) of XNT in mice was found to be 10.2% . In rats, the clearance of XNT was 3-fold higher than in mice. The absolute BAs of XNT in rats were 12.9% and 13.4% after oral administration of XNT and a supercritical extract, respectively .
Result of Action
The molecular and cellular effects of XNT’s action are diverse. It has been shown to have anti-bacterial, anti-inflammatory, and anti-oxidative activities . It also inhibits COX-2, iNOS, proinflammatory cytokine interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglial cells .
Action Environment
Environmental factors can influence the extraction and action of XNT. For instance, the ultrasound-assisted extraction (UAE) of XNT was optimized by adjusting three important factors, namely water content, solid-to-liquid ratio, and extraction time . These factors can influence the yield of XNT and subsequently its action, efficacy, and stability.
Safety and Hazards
Future Directions
Since many synthetic drugs possess toxic side effects and are unable to support the increasing prevalence of disease, there is significant interest in developing natural product as new therapeutics . Xanthorrhizol is a very potent natural bioactive compound that could fulfil the current need for new drug discovery .
Biochemical Analysis
Biochemical Properties
Xanthorrhizol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit COX-2, iNOS, proinflammatory cytokine inter-leukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in activated microglial cells . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it completely inhibited the formation of S. mutans biofilms at adherent growth phase, while it removed 76% of biofilm at plateau accumulated phase after 60 min exposure . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets different kinases, inflammatory cytokines, apoptosis proteins, and transcription factors, leading to the suppression of angiogenesis, metastasis, and the activation of apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, to evaluate the effect of storage temperature and time on the stability of this compound in the NADES extract, the optimal NADES extracts were prepared and stored at 25 °C in the dark, 4 °C, and −20 °C, respectively, for 90 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to regulate multiple signaling pathways that block carcinogenesis and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthorrhizol can be isolated from Curcuma xanthorrhiza using various extraction methods. One such method involves ultrasonic-assisted extraction using natural deep eutectic solvents (NADESs) based on glucose and organic acids like lactic acid, malic acid, and citric acid. The optimum conditions for this extraction include 30% water content in glucose/lactic acid (1:3), a solid-to-liquid ratio of 1/15 g/mL, and a 20-minute extraction time .
Industrial Production Methods
Industrial production of this compound typically involves solvent extraction using ethanol, followed by partitioning between n-hexane and water. The organic layer is then treated with acid-base reactions and acetylation, followed by fractionation using flash chromatography. The acetyl this compound fraction is hydrolyzed and purified to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Xanthorrhizol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohol derivatives.
Comparison with Similar Compounds
Xanthorrhizol is unique among sesquiterpenoids due to its broad spectrum of biological activities. Similar compounds include:
Curcumin: Another compound derived from species, known for its anti-inflammatory and antioxidant properties.
Bisabolol: A sesquiterpene alcohol with anti-inflammatory and antimicrobial effects.
Farnesol: A sesquiterpene alcohol with antimicrobial and anticancer properties.
Compared to these compounds, this compound exhibits a more diverse range of pharmacological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Xanthorrhizol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30199-26-9 | |
Record name | Xanthorrhizol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does xanthorrhizol exert its antiproliferative effects on cancer cells?
A1: this compound has been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research suggests that this compound achieves this by:
- Modulating apoptotic proteins: this compound can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, , , ] This disruption of the balance between pro- and anti-apoptotic factors pushes cells toward apoptosis.
- Activating caspases: Studies have demonstrated this compound's ability to activate caspases, particularly caspase-3 and caspase-9, which are crucial executioner enzymes in the apoptotic cascade. [, , ]
- Disrupting mitochondrial transmembrane potential: this compound treatment has been linked to changes in mitochondrial transmembrane potential, leading to the release of cytochrome c from mitochondria into the cytosol. [] This release is a key event that triggers the activation of downstream apoptotic pathways.
Q2: Does this compound affect any specific signaling pathways involved in cancer cell growth and survival?
A2: Yes, this compound has demonstrated inhibitory effects on several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis (formation of new blood vessels):
- PI3K/Akt/eNOS pathway: This pathway plays a critical role in cell growth, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of this pathway, thereby suppressing angiogenesis. []
- MAPK pathway: this compound can influence the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to activate p38 MAPK and c-Jun N-terminal kinase (JNK) in a reactive oxygen species (ROS)-dependent manner, contributing to its antiproliferative effects. [, ]
- NF-κB pathway: This pathway is involved in inflammation and cell survival. This compound can suppress the activation of nuclear factor-κB (NF-κB), leading to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [] This inhibition of NF-κB activation contributes to this compound’s anti-inflammatory and anti-tumor promoting effects.
Q3: How does this compound contribute to the prevention of UV-induced skin aging?
A3: this compound exhibits potential anti-aging effects by:
- Suppression of MMP-1: Ultraviolet (UV) radiation can induce the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in the skin, leading to wrinkles and other signs of photoaging. This compound effectively reduces MMP-1 expression in UV-irradiated human skin fibroblasts. []
- Increase in type I procollagen: this compound not only inhibits collagen degradation but also promotes collagen synthesis by increasing the expression of type I procollagen, a precursor to collagen, in UV-irradiated fibroblasts. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H24O, and its molecular weight is 218.34 g/mol. []
Q5: Is there any spectroscopic data available to confirm the structure of this compound?
A5: Yes, several studies have characterized this compound using spectroscopic techniques:
- NMR Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structure of this compound. [, ]
- FTIR Spectroscopy: FTIR analysis has also been employed to identify functional groups and confirm the structure of this compound. [, ]
- Mass Spectrometry (MS): MS analysis can provide information about the molecular weight and fragmentation pattern of this compound, further supporting its structural identification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.